Cas no 2171843-48-2 (3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole)

3,5-ジエチル-4-(2-フルオロ-4-メチルフェニル)-1-メチル-1H-ピラゾールは、高度に機能化されたピラゾール誘導体であり、有機合成や医薬品開発において重要な中間体として利用されます。この化合物は、フッ素原子とメチル基を有する芳香環が特徴的で、分子の電子特性や立体障害を精密に調整可能です。特に、フッ素の導入により代謝安定性が向上し、医薬品候補分子の設計において優れた生体利用効率を示します。また、ピラゾール骨格の剛直性と置換基の多様性から、標的タンパク質との特異的相互作用が期待でき、創薬研究において高い汎用性を有します。

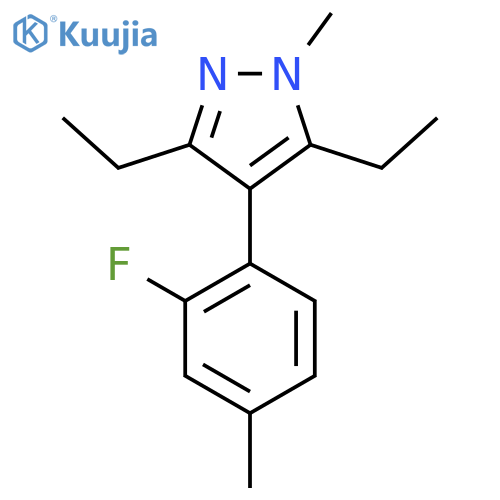

2171843-48-2 structure

商品名:3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole

3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole

- EN300-1586832

- 2171843-48-2

-

- インチ: 1S/C15H19FN2/c1-5-13-15(14(6-2)18(4)17-13)11-8-7-10(3)9-12(11)16/h7-9H,5-6H2,1-4H3

- InChIKey: QXPHHDVFLUGZLT-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C)C=CC=1C1C(CC)=NN(C)C=1CC

計算された属性

- せいみつぶんしりょう: 246.15322678g/mol

- どういたいしつりょう: 246.15322678g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 271

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 17.8Ų

3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1586832-500mg |

3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole |

2171843-48-2 | 500mg |

$1014.0 | 2023-09-24 | ||

| Enamine | EN300-1586832-10000mg |

3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole |

2171843-48-2 | 10000mg |

$4545.0 | 2023-09-24 | ||

| Enamine | EN300-1586832-0.1g |

3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole |

2171843-48-2 | 0.1g |

$930.0 | 2023-06-05 | ||

| Enamine | EN300-1586832-0.25g |

3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole |

2171843-48-2 | 0.25g |

$972.0 | 2023-06-05 | ||

| Enamine | EN300-1586832-5.0g |

3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole |

2171843-48-2 | 5g |

$3065.0 | 2023-06-05 | ||

| Enamine | EN300-1586832-1.0g |

3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole |

2171843-48-2 | 1g |

$1057.0 | 2023-06-05 | ||

| Enamine | EN300-1586832-10.0g |

3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole |

2171843-48-2 | 10g |

$4545.0 | 2023-06-05 | ||

| Enamine | EN300-1586832-50mg |

3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole |

2171843-48-2 | 50mg |

$888.0 | 2023-09-24 | ||

| Enamine | EN300-1586832-2500mg |

3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole |

2171843-48-2 | 2500mg |

$2071.0 | 2023-09-24 | ||

| Enamine | EN300-1586832-250mg |

3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole |

2171843-48-2 | 250mg |

$972.0 | 2023-09-24 |

3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole 関連文献

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

2171843-48-2 (3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole) 関連製品

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量